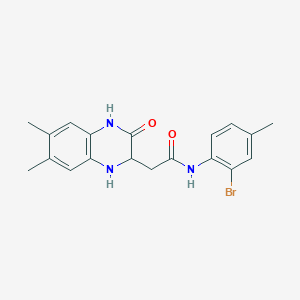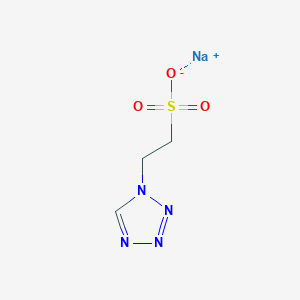
Sodium;2-(tetrazol-1-yl)ethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-(tetrazol-1-yl)ethanesulfonate is a chemical compound with the molecular formula C3H5N4NaO3S and a molecular weight of 200.15. It is a derivative of tetrazole, a nitrogen-rich heterocycle .
Synthesis Analysis
Tetrazole derivatives can be synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . Various synthetic approaches to tetrazole derivatives involve the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, and isocyanides .Molecular Structure Analysis
Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .Chemical Reactions Analysis
Tetrazoles are known to react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They also undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . Tetrazole dissolves in water, acetonitrile, etc .Aplicaciones Científicas De Investigación
Synthesis of Gemini Surfactants
The intermediate 2-[2-(2-Sulfo-ethylamino)-ethylamino]-ethanesulfonic sodium serves as a key component in the production of a new kind of Gemini surfactant. This synthesis process is highlighted for its industrial applicability due to its straightforward methodology and optimal reaction conditions, which involve ethylenediamine and ethenesulfonic sodium as primary materials (Xing Ya-cheng, 2007).
Buffer in Biochemical Research
Sodium 2-(N-morpholino)ethanesulfonate (NaMES), a common buffer salt, is extensively utilized in biological and biochemical studies. Its significance is underlined by the precise determination of its Stokes radius through X-ray diffraction analysis, emphasizing its role in scientific experiments (J. Deschamps, J. Flippen-Anderson, C. George, 2002).
Water-Soluble Conducting Polymers
Research into water-soluble sodium poly(2-(3-thienyloxy)ethanesulfonate) and its derivatives showcases their potential in creating stable, highly conducting materials. These polymers exhibit low absorption in the visible range and highlight a reversible self-acid-doping mechanism that significantly enhances their conductivity, making them suitable for various technological applications (M. Chayer, K. Faid, M. Leclerc, 1997).
Potential Energetic Materials
Tetrazole derivatives, like 1,2-bis(tetrazol-5-yl)ethane and its carboxylate derivative, have been investigated for their potential as energetic materials. Studies include thermodynamic parameter evaluations and comparison of explosion properties, indicating their suitability as high-performance energetic materials (Chunlei Yang et al., 2016).
Self-Doped Conducting Polymers
The development of self-doped conducting polymers, where the counterions are covalently bound to the polymer backbone, introduces a novel concept in the field of conductive materials. This advancement opens avenues for the production of water-soluble conducting polymers with applications in various electronic devices (A. Patil et al., 1987).
Safety And Hazards
Propiedades
IUPAC Name |
sodium;2-(tetrazol-1-yl)ethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O3S.Na/c8-11(9,10)2-1-7-3-4-5-6-7;/h3H,1-2H2,(H,8,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPXBUHDYYEKRL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CCS(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N4NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

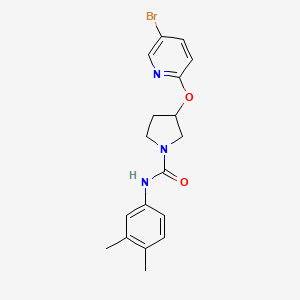
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(methylthio)benzamide](/img/structure/B2640195.png)
![1-(4-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2640197.png)
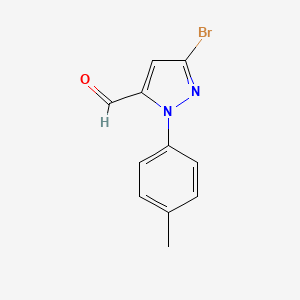
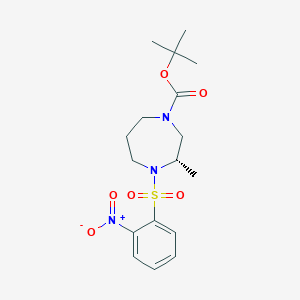
![2-Isopentyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B2640203.png)
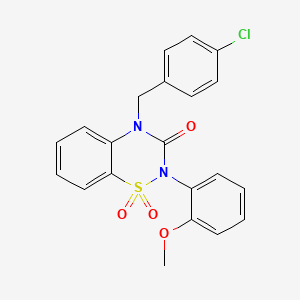

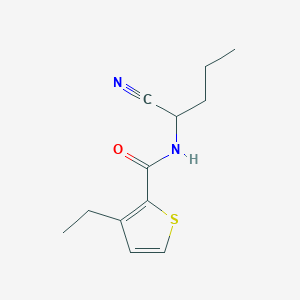
![2-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2640207.png)
![1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2640208.png)

